Dalmelitinib

Description

Properties

CAS No. |

1637658-98-0 |

|---|---|

Molecular Formula |

C22H16FN7O2S |

Molecular Weight |

461.5 g/mol |

IUPAC Name |

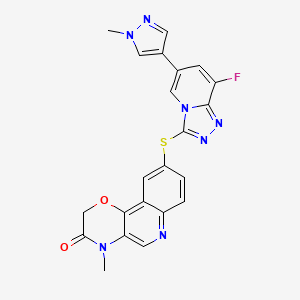

9-[[8-fluoro-6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanyl]-4-methyl-[1,4]oxazino[3,2-c]quinolin-3-one |

InChI |

InChI=1S/C22H16FN7O2S/c1-28-9-13(7-25-28)12-5-16(23)21-26-27-22(30(21)10-12)33-14-3-4-17-15(6-14)20-18(8-24-17)29(2)19(31)11-32-20/h3-10H,11H2,1-2H3 |

InChI Key |

MFEXYTURXUZOID-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)C2=CN3C(=NN=C3SC4=CC5=C6C(=CN=C5C=C4)N(C(=O)CO6)C)C(=C2)F |

Origin of Product |

United States |

Foundational & Exploratory

Dalmelitinib's Mechanism of Action in Non-Small Cell Lung Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dalmelitinib is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase, a key driver of tumorigenesis and metastasis in a subset of non-small cell lung cancers (NSCLC). This technical guide delineates the core mechanism of action of this compound, focusing on its molecular interactions, downstream signaling consequences, and preclinical efficacy. By binding to the ATP-binding pocket of c-Met, this compound effectively abrogates the kinase activity, leading to the inhibition of critical downstream pathways, including the PI3K/AKT and MAPK/ERK signaling axes. This targeted inhibition culminates in the suppression of tumor cell proliferation, survival, and invasion. This document provides a comprehensive summary of available quantitative data, detailed experimental methodologies for key assays, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction to c-Met Signaling in NSCLC

The mesenchymal-epithelial transition factor (MET) proto-oncogene encodes the c-Met receptor, a transmembrane tyrosine kinase. Its natural ligand is the hepatocyte growth factor (HGF). Upon HGF binding, c-Met dimerizes, leading to autophosphorylation of key tyrosine residues within its kinase domain. This activation triggers a cascade of downstream signaling events that are crucial for normal cellular processes such as embryogenesis, tissue regeneration, and wound healing.

In the context of NSCLC, aberrant c-Met signaling, driven by mechanisms such as MET gene amplification or mutations leading to exon 14 skipping, results in constitutive kinase activity. This uncontrolled signaling promotes cancer cell proliferation, survival, migration, and invasion, contributing to tumor growth and metastasis. Notably, MET exon 14 skipping mutations lead to the loss of a CBL ubiquitin ligase binding site, impairing receptor degradation and resulting in prolonged c-Met signaling.

Molecular Mechanism of Action of this compound

This compound is a selective, ATP-competitive inhibitor of c-Met kinase. Its primary mechanism involves high-affinity binding to the ATP-binding pocket within the catalytic domain of the c-Met receptor. This occupation prevents the binding of endogenous ATP, thereby inhibiting the autophosphorylation of the receptor and blocking the initiation of downstream signaling cascades.

Biochemical Potency

This compound exhibits potent inhibitory activity against the c-Met kinase.

| Parameter | Value |

| IC | 2.9 nM |

Table 1: In vitro biochemical potency of this compound against c-Met kinase.

Cellular Effects and Downstream Signaling Inhibition

The inhibition of c-Met by this compound translates into potent anti-proliferative effects in c-Met-dependent cancer cells. This is a direct consequence of the drug's ability to suppress the phosphorylation and activation of key downstream signaling proteins.

Inhibition of Cell Proliferation

This compound has demonstrated significant anti-proliferative activity in various cancer cell lines harboring MET gene amplification.

| Cell Line | Cancer Type | MET Status | IC |

| SNU-5 | Gastric Carcinoma | Amplification | 2 |

| MHCC97-H | Hepatocellular Carcinoma | Amplification | 6 |

| MKN-45 | Gastric Carcinoma | Amplification | 6 |

| MHCC97-L | Hepatocellular Carcinoma | Amplification | 7 |

| NCI-H1993 | Non-Small Cell Lung Cancer | Amplification | 14 |

| HCCLM3 | Hepatocellular Carcinoma | Amplification | 33 |

| Huh-7 | Hepatocellular Carcinoma | No Amplification | > 1000 |

| NCI-N87 | Gastric Carcinoma | No Amplification | > 1000 |

| NCI-1975 | Non-Small Cell Lung Cancer | No Amplification | > 1000 |

| A549 | Non-Small Cell Lung Cancer | No Amplification | > 1000 |

Table 2: In vitro anti-proliferative activity of this compound in a panel of cancer cell lines.

Downstream Signaling Pathway Inhibition

This compound effectively suppresses the phosphorylation of key downstream effectors of the c-Met signaling pathway, primarily the PI3K/AKT and MAPK/ERK pathways.

In Vivo Efficacy in NSCLC Xenograft Models

While specific quantitative data for this compound in NSCLC xenograft models is not extensively available in the public domain, preclinical studies with other selective c-Met inhibitors in models such as the NCI-H1993 and MKN-45 xenografts have demonstrated significant tumor growth inhibition. These studies typically involve the subcutaneous implantation of tumor cells into immunocompromised mice, followed by oral administration of the inhibitor.

Potential Mechanisms of Resistance

Resistance to MET tyrosine kinase inhibitors, including potentially this compound, is a clinical challenge. The mechanisms of resistance can be broadly categorized as on-target and off-target.

-

On-target resistance typically involves the acquisition of secondary mutations within the MET kinase domain that interfere with drug binding.

-

Off-target resistance involves the activation of bypass signaling pathways that circumvent the need for c-Met signaling. These can include the activation of other receptor tyrosine kinases (e.g., EGFR, HER2) or downstream signaling components (e.g., KRAS mutations).

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol provides a general framework for assessing the anti-proliferative effects of this compound on NSCLC cell lines.

-

Cell Seeding: Plate NSCLC cells (e.g., NCI-H1993) in 96-well plates at a density of 5,000-10,000 cells per well in complete growth medium. Allow cells to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the drug-containing medium. Include vehicle-only (e.g., DMSO) controls.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO

2. -

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC

50value by non-linear regression analysis.

Western Blot Analysis for Downstream Signaling

This protocol outlines the general procedure for examining the effect of this compound on c-Met signaling pathways.

-

Cell Treatment: Seed NSCLC cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 2-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Met, total Met, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Loading Control: Probe the membrane with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

Conclusion

This compound is a promising selective c-Met inhibitor with potent biochemical and cellular activity against c-Met-driven NSCLC. Its mechanism of action, centered on the inhibition of the c-Met kinase and the subsequent blockade of critical downstream signaling pathways, provides a strong rationale for its clinical development. Further investigation into its in vivo efficacy, safety profile, and strategies to overcome potential resistance will be crucial in defining its therapeutic role in the management of NSCLC. The methodologies and data presented in this guide offer a foundational understanding for researchers and drug development professionals engaged in the advancement of targeted therapies for NSCLC.

Dalmelitinib and its Target c-Met: A Technical Overview for Drug Development Professionals

Introduction

The mesenchymal-epithelial transition factor (MET), or c-Met, is a receptor tyrosine kinase (RTK) that plays a crucial role in normal cellular processes, including embryonic development, tissue regeneration, and wound healing.[1][2] Encoded by the MET proto-oncogene, the c-Met receptor and its only known ligand, hepatocyte growth factor (HGF), form a signaling pathway critical for controlling cell proliferation, survival, motility, and invasion.[3] However, aberrant activation of the HGF/c-Met signaling axis is a well-documented driver in the progression and metastasis of numerous human cancers, making it a compelling target for therapeutic intervention.[3][4][5]

Dysregulation of c-Met signaling in oncology can occur through various mechanisms, including gene amplification, activating mutations, or protein overexpression.[1][3] This leads to the constitutive activation of downstream pathways, promoting aggressive tumor phenotypes characterized by enhanced proliferation, survival, angiogenesis, and metastasis.[1][5]

Dalmelitinib is a potent and selective, orally active small-molecule inhibitor of c-Met kinase.[6] It functions by competing with ATP for binding to the kinase domain of c-Met, thereby blocking its phosphorylation and the subsequent activation of downstream signaling cascades.[6] This technical guide provides an in-depth overview of the c-Met signaling pathway, the mechanism of action of this compound, and a summary of its preclinical activity.

The c-Met Signaling Pathway

Upon binding of its ligand HGF, the c-Met receptor dimerizes, leading to the trans-autophosphorylation of key tyrosine residues within its intracellular kinase domain.[2] This phosphorylation event creates a multifunctional docking site on the C-terminal tail of the receptor, which then recruits various adaptor proteins and signaling effectors.[2] The recruitment of these molecules initiates a cascade of downstream signaling pathways that mediate the pleiotropic effects of c-Met activation.

The principal signaling cascades activated by c-Met include:

-

RAS/MAPK Pathway: Activated via the recruitment of Growth factor receptor-bound protein 2 (GRB2) and Son of sevenless (SOS), this pathway is primarily involved in cell proliferation and mitogenesis.[3][7]

-

PI3K/AKT Pathway: The p85 subunit of Phosphoinositide 3-kinase (PI3K) can bind to c-Met directly or through adaptors like Grb2-associated binder 1 (GAB1). This activates AKT, a key mediator of cell survival and anti-apoptotic signals.[1][3]

-

STAT Pathway: Janus kinase (JAK) can be activated downstream of c-Met, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3. This interaction results in STAT3 dimerization, nuclear translocation, and the regulation of genes involved in tubulogenesis and invasion.[1][3]

-

SRC/FAK Pathway: c-Met activation can also lead to the phosphorylation of SRC family kinases and Focal Adhesion Kinase (FAK), which are crucial for mediating cell migration and invasion.[3]

Negative regulation of the c-Met receptor is essential for maintaining cellular homeostasis. This is achieved through mechanisms such as the recruitment of the E3 ubiquitin ligase c-CBL, which targets the receptor for degradation, and the action of various protein tyrosine phosphatases (PTPs) that dephosphorylate the receptor.[3]

This compound: Quantitative Preclinical Data

This compound has demonstrated potent and selective inhibition of c-Met kinase activity and proliferation of cancer cells characterized by c-Met oncogene amplification.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC₅₀ (nM) |

| c-Met | 2.9 |

| Data sourced from MedchemExpress.[6] |

Table 2: In Vitro Cell Proliferation Inhibitory Activity of this compound

| Cell Line | Cancer Type | c-Met Status | IC₅₀ (nM) |

| SNU-5 | Gastric Carcinoma | Oncogene Amplification | 2 |

| MHCC97-H | Hepatocellular Carcinoma | Oncogene Amplification | 6 |

| MKN-45 | Gastric Carcinoma | Oncogene Amplification | 6 |

| MHCC97-L | Hepatocellular Carcinoma | Oncogene Amplification | 7 |

| NCI-H1993 | Non-Small Cell Lung Cancer | Oncogene Amplification | 14 |

| HCCLM3 | Hepatocellular Carcinoma | Oncogene Amplification | 33 |

| Huh-7 | Hepatocellular Carcinoma | No Amplification | > 1000 |

| NCI-N87 | Gastric Carcinoma | No Amplification | > 1000 |

| NCI-1975 | Non-Small Cell Lung Cancer | No Amplification | > 1000 |

| A549 | Non-Small Cell Lung Cancer | No Amplification | > 1000 |

| IC₅₀ values were determined after approximately 3 days of treatment. Data sourced from MedchemExpress.[6] |

Table 3: In Vivo Efficacy of this compound in a Xenograft Model

| Model | Treatment | Outcome |

| MKN-45 Xenograft | This compound (10-60 mg/kg, p.o.) | Significant, dose-dependent tumor growth inhibition |

| Study conducted in nude mice bearing MKN-45 gastric carcinoma xenografts. Data sourced from MedchemExpress.[6] |

Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the kinase activity of the c-Met receptor. It binds to the ATP-binding pocket of the c-Met kinase domain, preventing the phosphorylation of the receptor and blocking the initiation of downstream signaling.[6] In cellular assays, treatment with this compound leads to a partial or complete inhibition of the phosphorylation of key downstream effectors such as AKT and ERK in cancer cells with c-Met amplification.[6]

Experimental Protocols

c-Met Kinase Assay (Biochemical)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against the c-Met kinase, such as the ADP-Glo™ Kinase Assay.

Objective: To quantify the IC₅₀ value of this compound against recombinant human c-Met kinase.

Materials:

-

Recombinant human c-Met kinase (catalytic domain, amino acids 956-1390).[8]

-

Kinase substrate (e.g., Poly(Glu, Tyr) 4:1).

-

ATP.

-

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT).[9]

-

This compound (serial dilutions in DMSO).

-

ADP-Glo™ Kinase Assay reagents (Promega).

-

384-well assay plates.

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.[8]

-

Reaction Setup: In a 384-well plate, add the following components in order:

-

1 µL of diluted this compound or DMSO vehicle control.

-

2 µL of a solution containing c-Met kinase and substrate in Kinase Buffer.

-

2 µL of ATP solution in Kinase Buffer to initiate the reaction.

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.[9]

-

ADP Detection:

-

Data Acquisition: Record the luminescence signal using a plate reader.

-

Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.[10]

Cell Proliferation Assay

Objective: To determine the anti-proliferative effect (IC₅₀) of this compound on various cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MKN-45, SNU-5, A549).[6]

-

Complete cell culture medium.

-

This compound (serial dilutions).

-

96-well cell culture plates.

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or similar).

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound or DMSO vehicle control.

-

Incubation: Incubate the cells for the desired duration (e.g., 3 days).[6]

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. This typically involves a short incubation period.

-

Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

Data Analysis: The signal is directly proportional to the number of viable cells. Calculate the percent inhibition of cell proliferation for each concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

Immunocompromised mice (e.g., nude mice).

-

Cancer cell line known to be sensitive to this compound (e.g., MKN-45).[6]

-

This compound formulation for oral administration.

-

Vehicle control.

-

Calipers for tumor measurement.

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MKN-45) into the flank of each mouse.

-

Tumor Growth: Monitor the mice regularly until tumors reach a palpable, predetermined size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the tumor-bearing mice into treatment groups (vehicle control and different dose levels of this compound).

-

Dosing: Administer this compound or vehicle control to the respective groups via the specified route (e.g., intragastric gavage) and schedule (e.g., once daily).[6]

-

Monitoring: Measure tumor volumes with calipers and record mouse body weights regularly (e.g., twice weekly) to monitor efficacy and toxicity.

-

Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration.

-

Data Analysis: Plot the mean tumor volume for each group over time. Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.

References

- 1. c-MET [stage.abbviescience.com]

- 2. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. onclive.com [onclive.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. researchgate.net [researchgate.net]

- 10. IC50 Calculator | AAT Bioquest [aatbio.com]

Dalmelitinib: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Dalmelitinib is a potent and selective, orally active inhibitor of the c-Met receptor tyrosine kinase. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, mechanism of action, and relevant preclinical data. Detailed, representative experimental protocols for key assays are provided to guide researchers in the evaluation of this and similar compounds. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Properties

This compound is a synthetic organic small molecule designed to target the ATP-binding site of the c-Met kinase.[1] Its chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 9-({8-fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1][2][3]triazolo[4,3-a]pyridin-3-yl}sulfanyl)-4-methyl-3,4-dihydro-2H-1,4-oxazino[3,2-c]quinolin-3-one | [4] |

| Molecular Formula | C₂₂H₁₆FN₇O₂S | [4] |

| Molecular Weight | 461.47 g/mol | [4] |

| Canonical SMILES | CN1C=C(C=N1)C2=CC(=C3N=NC(=N3C=C2)SC4=CC=C5C(=C4)C6=C(C=N5)N(C)C(=O)CO6)F | [4] |

| InChI Key | MFEXYTURXUZOID-UHFFFAOYSA-N | [4] |

| CAS Number | 1637658-98-0 | [1] |

| Appearance | Solid | [1] |

| Purity | Typically >98% | [1] |

| Solubility | Soluble in DMSO | [1] |

Synthesis

A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature. The synthesis of similar complex heterocyclic compounds often involves multi-step convergent or linear synthetic routes. Researchers interested in the synthesis of this compound would likely need to refer to relevant patents or medicinal chemistry literature focused on pyrazolopyrimidine-based kinase inhibitors.

Mechanism of Action

This compound is a selective inhibitor of the c-Met receptor tyrosine kinase, a key driver in various cancers.[1] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the c-Met kinase domain and thereby preventing the phosphorylation and activation of the receptor.[1] This blockade of c-Met signaling leads to the inhibition of downstream pathways, including the PI3K/AKT and RAS/MAPK pathways, which are crucial for cancer cell proliferation, survival, migration, and invasion.[1]

Preclinical Data

In Vitro Activity

This compound has demonstrated potent inhibitory activity against the c-Met kinase and cancer cell lines with c-Met amplification.

Table 2: In Vitro Activity of this compound

| Assay Type | Target/Cell Line | IC₅₀ (nM) | Reference(s) |

| Biochemical Assay | c-Met Kinase | 2.9 | [1] |

| Cell Proliferation | c-Met amplified cancer cell lines | 6 - 33 | [1] |

In Vivo Activity

Preclinical studies in animal models have shown the in vivo efficacy of this compound.

Table 3: In Vivo Data for this compound

| Animal Model | Dosing | Outcome | Reference(s) |

| MKN-45 Tumor Xenograft | 10-60 mg/kg, intragastric administration | Significant, dose-dependent tumor growth inhibition | [1] |

Pharmacokinetics and Toxicology

Pharmacokinetic studies in BALB/c nude mice have indicated that this compound possesses favorable drug-like properties.

Table 4: Pharmacokinetic and Toxicological Profile of this compound in Mice

| Parameter | Observation | Reference(s) |

| Pharmacokinetics | High plasma concentration, long half-life, low clearance rates | [1] |

| Long-term Toxicity | No Observed Adverse Effect Level (NOAEL) of 225 mg/kg/day | [1] |

| Acute Toxicity | NOAEL of 600 mg/kg/day | [1] |

Experimental Protocols

The following are representative, detailed protocols for the types of experiments used to characterize c-Met inhibitors like this compound.

c-Met Kinase Inhibition Assay (Biochemical)

This protocol describes a common method to determine the in vitro potency of a compound against the isolated c-Met kinase enzyme.

Materials:

-

Recombinant human c-Met kinase domain

-

Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

This compound (or other test compounds) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a microplate, add the diluted compound, recombinant c-Met enzyme, and the kinase substrate.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP or the product formation using a suitable detection reagent and a microplate reader.

-

Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Proliferation Assay

This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cells.

Materials:

-

c-Met dependent cancer cell line (e.g., MKN-45, EBC-1)

-

Complete cell culture medium

-

This compound

-

Cell proliferation detection reagent (e.g., CellTiter-Glo®, MTT, or CyQUANT®)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell proliferation detection reagent to each well according to the manufacturer's instructions.

-

Measure the signal (luminescence, absorbance, or fluorescence) using a microplate reader.

-

Calculate the percentage of cell growth inhibition for each concentration and determine the IC₅₀ value.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse xenograft model.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. GSRS [gsrs.ncats.nih.gov]

Preclinical Data Review: Dacomitinib

Notice: A comprehensive search for preclinical data on "Dalmelitinib" did not yield specific results. Publicly available scientific literature and databases predominantly feature information on Dacomitinib , a structurally and functionally similar second-generation irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. It is highly probable that the intended subject of this review is Dacomitinib. Therefore, this in-depth technical guide will focus on the extensive preclinical data available for Dacomitinib.

Introduction

Dacomitinib (PF-00299804) is an oral, second-generation, irreversible pan-ErbB family tyrosine kinase inhibitor.[1] It targets the human epidermal growth factor receptor (HER) family, including EGFR (HER1), HER2, and HER4.[2] By forming a covalent bond with a cysteine residue in the ATP-binding pocket of these receptors, Dacomitinib provides sustained inhibition of their signaling pathways, which are often dysregulated in various cancers, notably non-small cell lung cancer (NSCLC).[3] Preclinical studies have demonstrated its potent activity against both wild-type and mutated forms of EGFR, including those conferring resistance to first-generation EGFR inhibitors.[2]

Mechanism of Action

Dacomitinib functions as a selective and irreversible inhibitor of the EGFR family of tyrosine kinases.[4] Upon ligand binding, these receptors dimerize and autophosphorylate, initiating downstream signaling cascades crucial for cell proliferation, survival, and differentiation, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[3] In many cancers, these receptors are overexpressed or mutated, leading to uncontrolled cell growth.[3]

Dacomitinib competitively binds to the ATP-binding site of the EGFR kinase domain. Subsequently, it forms a covalent bond, leading to irreversible inhibition.[3] This sustained blockade of EGFR signaling ultimately inhibits tumor growth and can induce apoptosis (programmed cell death).[5]

Signaling Pathway Diagram

References

- 1. Pre-Clinical Characterization of Dacomitinib (PF-00299804), an Irreversible Pan-ErbB Inhibitor, Combined with Ionizing Radiation for Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dacomitinib, an emerging HER-targeted therapy for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Dacomitinib? [synapse.patsnap.com]

- 4. drugs.com [drugs.com]

- 5. ajmc.com [ajmc.com]

Investigating the Antineoplastic Properties of Dacomitinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dacomitinib is a second-generation, irreversible tyrosine kinase inhibitor (TKI) with potent antineoplastic activity against tumors driven by the human epidermal growth factor receptor (HER) family.[1] This technical guide provides an in-depth overview of the preclinical and clinical evidence supporting the antitumor effects of Dacomitinib. It details the drug's mechanism of action, summarizes key quantitative data from pivotal studies, outlines common experimental protocols for its evaluation, and visualizes the core signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in oncology drug discovery and development.

Introduction

The HER family of receptor tyrosine kinases—comprising EGFR (HER1), HER2, HER3, and HER4—are critical regulators of cell growth, proliferation, and survival.[2] Dysregulation of this signaling network through mutations or overexpression is a hallmark of various malignancies, most notably non-small cell lung cancer (NSCLC).[2] Dacomitinib (PF-00299804) was developed as a pan-HER inhibitor to provide a broad and sustained blockade of this oncogenic signaling.[1] It distinguishes itself from first-generation TKIs by forming a covalent bond with the cysteine residue in the ATP-binding pocket of EGFR, HER2, and HER4, leading to irreversible inhibition.[2][3] This guide explores the foundational antineoplastic properties of Dacomitinib.

Mechanism of Action

Dacomitinib exerts its anticancer effects by irreversibly inhibiting the kinase activity of multiple HER family members.[4] Upon ligand binding, HER receptors form homodimers or heterodimers, leading to autophosphorylation of their intracellular tyrosine kinase domains.[3] This event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are central to cancer cell proliferation and survival.[3]

Dacomitinib competitively binds to the ATP pocket of the kinase domain and then forms a covalent bond, locking the kinase in an inactive state.[2][3] This irreversible binding prevents ATP from accessing the kinase, thereby blocking autophosphorylation and the subsequent activation of downstream signaling.[3] By inhibiting EGFR, HER2, and HER4, Dacomitinib provides a comprehensive blockade of HER-driven oncogenic signals, which is particularly effective in tumors harboring activating EGFR mutations, such as exon 19 deletions or the L858R point mutation.[1][3]

Quantitative Data Presentation

The efficacy of Dacomitinib has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.

Table 1: In Vitro Activity of Dacomitinib

| Cell Line | Cancer Type | Key Mutation(s) | IC₅₀ (nM) | Reference |

| HCC827 | NSCLC | EGFR ex19del | 1.5 | [2] |

| NCI-H1975 | NSCLC | EGFR L858R/T790M | 126 | [2] |

| SK-BR-3 | Breast Cancer | HER2 Amplified | ~10 | [5] |

| BT-474 | Breast Cancer | HER2 Amplified | ~8 | [5] |

| GBM1 | Glioblastoma | EGFR Amplified | ~50 | [6] |

Table 2: Clinical Efficacy in ARCHER 1050 Trial (First-Line, EGFR-Mutant NSCLC)

| Endpoint | Dacomitinib (n=227) | Gefitinib (n=225) | Hazard Ratio (95% CI) | p-value |

| Median Progression-Free Survival (PFS) | 14.7 months | 9.2 months | 0.59 (0.47, 0.74) | <0.0001 |

| Median Overall Survival (OS) | 34.1 months | 26.8 months | 0.76 (0.58, 0.99) | 0.0438 |

| Objective Response Rate (ORR) | 75% | 72% | - | - |

| Median Duration of Response | 14.8 months | 8.3 months | - | - |

(Data sourced from the ARCHER 1050 phase 3 trial publications)

Table 3: Intracranial Efficacy in NSCLC with Brain Metastases

| Endpoint | Value |

| Intracranial Objective Response Rate (iORR) | 89.7% |

| Intracranial Disease Control Rate (iDCR) | 97.7% |

| Median Intracranial Progression-Free Survival | 26.0 months |

(Data from a multicenter cohort study of treatment-naïve patients)[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the antineoplastic properties of Dacomitinib.

In Vitro Cell Viability and Proliferation Assays

These assays are fundamental to determining the cytotoxic and cytostatic effects of Dacomitinib on cancer cell lines.

a) WST-1 Cell Viability Assay: [6]

-

Cell Seeding: Plate cancer cells in 96-well microplates at a density of 2,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of Dacomitinib (dissolved in DMSO) in culture medium.[8] Replace the existing medium with the Dacomitinib-containing medium. Include DMSO-only wells as a vehicle control.

-

Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable, metabolically active cells.

-

Analysis: Normalize the results to the vehicle control and plot a dose-response curve to calculate the IC₅₀ value (the concentration of drug that inhibits cell viability by 50%).

b) BrdU Incorporation Proliferation Assay: [6]

-

Follow steps 1-3 from the WST-1 assay protocol.

-

BrdU Labeling: Add 5-Bromo-2'-deoxyuridine (BrdU) labeling solution to each well and incubate for 2-24 hours to allow incorporation into the DNA of proliferating cells.

-

Fixation and Detection: Aspirate the medium, fix the cells, and add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).

-

Substrate Reaction: Add the enzyme substrate and measure the colorimetric or fluorometric output.

-

Analysis: The signal intensity correlates with the amount of DNA synthesis and thus, cell proliferation.

Western Blotting for Signaling Pathway Analysis

This technique is used to assess the effect of Dacomitinib on the phosphorylation status of HER family receptors and downstream signaling proteins.

-

Cell Lysis: Treat cells with Dacomitinib for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against total and phosphorylated forms of EGFR, HER2, AKT, and ERK overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts to determine the extent of pathway inhibition.[8]

In Vivo Xenograft Tumor Growth Study

Animal models are essential for evaluating the in vivo efficacy of Dacomitinib.[6][8]

-

Cell Implantation: Subcutaneously inject 1-5 million cancer cells suspended in Matrigel into the flanks of immunocompromised mice (e.g., nude or SCID mice).[6]

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.

-

Drug Administration: Prepare Dacomitinib in a suitable vehicle (e.g., 20 mmol/L sodium lactate, pH 4).[6] Administer Dacomitinib orally via gavage at a specified dose and schedule (e.g., 15 mg/kg/day, 5 days a week).[6] The control group receives the vehicle only.

-

Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).

-

Endpoint: Continue treatment until tumors in the control group reach a predetermined endpoint size or for a defined study duration. Euthanize animals and excise tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

Analysis: Plot tumor growth curves for each group to assess the treatment effect. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of growth inhibition.

Conclusion

Dacomitinib is a potent, irreversible pan-HER inhibitor with significant antineoplastic properties demonstrated across a range of preclinical models and confirmed in clinical trials. Its broad-spectrum activity against the HER family provides a durable response in molecularly selected patient populations, particularly those with EGFR-mutant NSCLC. The data and protocols presented in this guide offer a foundational resource for the continued investigation and development of targeted cancer therapies.

References

- 1. Clinical evaluation of dacomitinib for the treatment of metastatic non-small cell lung cancer (NSCLC): current perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dacomitinib, an emerging HER-targeted therapy for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Dacomitinib? [synapse.patsnap.com]

- 4. dacomitinib - My Cancer Genome [mycancergenome.org]

- 5. Dacomitinib (PF-00299804), an irreversible Pan-HER inhibitor, inhibits proliferation of HER2-amplified breast cancer cell lines resistant to trastuzumab and lapatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Efficacy and safety of dacomitinib in treatment-naïve patients with advanced NSCLC and brain metastasis: a multicenter cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pre-Clinical Characterization of Dacomitinib (PF-00299804), an Irreversible Pan-ErbB Inhibitor, Combined with Ionizing Radiation for Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Dalmelitinib: A Deep Dive into a Selective c-Met Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dalmelitinib has emerged as a potent and selective, orally active inhibitor of the c-Met kinase, a key driver in various human cancers. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical efficacy, and the experimental methodologies used in its characterization. Through a structured presentation of quantitative data, detailed protocols, and visual representations of signaling pathways and experimental workflows, this document aims to serve as a valuable resource for researchers and professionals in the field of oncology drug development.

Introduction

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in normal cellular processes, including proliferation, migration, and morphogenesis. However, aberrant c-Met signaling, driven by gene amplification, mutation, or overexpression, is a well-established oncogenic driver in a variety of malignancies, including non-small cell lung cancer (NSCLC), gastric cancer, and hepatocellular carcinoma. Dysregulated c-Met activity promotes tumor growth, invasion, and metastasis, making it a compelling target for therapeutic intervention.

This compound is a small molecule inhibitor designed to selectively target the ATP-binding site of the c-Met kinase, thereby blocking its catalytic activity and downstream signaling cascades. Preclinical studies have demonstrated its potent anti-proliferative effects in cancer cells with c-Met oncogene amplification and significant tumor growth inhibition in xenograft models.

Chemical Properties

| Property | Value |

| Molecular Formula | C₂₂H₁₆FN₇O₂S[1] |

| Molecular Weight | 461.47 g/mol [1] |

| Synonyms | Compound 4d |

| Chemical Structure | (Image of the chemical structure of this compound would be placed here if image generation were possible) |

| SMILES | Cn1cc(cn1)-c2cc(c3nnc(n3c2)Sc4ccc5c(c4)c6c(cn5)N(C)C(=O)CO6)F[1] |

| InChIKey | MFEXYTURXUZOID-UHFFFAOYSA-N[1] |

Mechanism of Action

This compound functions as a selective, ATP-competitive inhibitor of the c-Met kinase.[2] By binding to the ATP-binding pocket of the c-Met kinase domain, this compound prevents the phosphorylation of the receptor, thereby inhibiting its activation. This blockade of c-Met autophosphorylation disrupts the recruitment and activation of downstream signaling effectors, leading to the suppression of key oncogenic pathways.

The c-Met Signaling Pathway

The binding of HGF to the extracellular domain of c-Met induces receptor dimerization and subsequent trans-autophosphorylation of tyrosine residues within the intracellular kinase domain. These phosphorylated residues serve as docking sites for adaptor proteins such as GRB2 and GAB1, which in turn activate multiple downstream signaling cascades, including:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: Primarily involved in cell proliferation and survival.

-

PI3K/AKT/mTOR Pathway: Crucial for cell growth, survival, and metabolism.

-

JAK/STAT Pathway: Plays a role in cell proliferation, differentiation, and apoptosis.

This compound's inhibition of c-Met phosphorylation leads to a reduction in the activation of these downstream pathways, ultimately resulting in decreased cancer cell proliferation and survival.[2]

Preclinical Data

In Vitro Potency and Selectivity

This compound demonstrates potent inhibitory activity against the c-Met kinase with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range.

| Parameter | Value |

| c-Met Kinase IC50 | 2.9 nM[2] |

Cellular Activity

This compound effectively inhibits the proliferation of various cancer cell lines that exhibit c-Met oncogene amplification.

| Cell Line | Cancer Type | IC50 (nM) |

| SNU-5 | Gastric Cancer | 6 |

| HCCLM3 | Hepatocellular Carcinoma | Not specified, but inhibited |

| MHCC97-H | Hepatocellular Carcinoma | Not specified, but inhibited |

| MHCC97-L | Hepatocellular Carcinoma | Not specified, but inhibited |

| MKN-45 | Gastric Cancer | 33 |

| NCI-H1993 | Non-Small Cell Lung Cancer | Not specified, but inhibited |

Data compiled from available preclinical information.[2]

In cell-based assays, this compound treatment leads to a dose-dependent inhibition of c-Met phosphorylation and the subsequent phosphorylation of downstream effectors, AKT and ERK.[2]

In Vivo Efficacy

In a preclinical tumor xenograft model using MKN-45 gastric cancer cells, oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition.

| Dose (mg/kg) | Tumor Growth Inhibition (%) |

| 10 | 29.5 |

| 30 | 34.2 |

| 60 | 61.4 |

Data from MKN-45 tumor xenograft nude mice model.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.

c-Met Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the in vitro inhibitory activity of this compound against the c-Met kinase.

Materials:

-

Recombinant human c-Met kinase

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

This compound (or other test compounds)

-

384-well plates

-

Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

Plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

Add a small volume of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the c-Met kinase and the substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

References

- 1. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Research Findings on Dacomitinib

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is based on early research findings for Dacomitinib. The user's query for "Dalmelitinib" yielded no specific results, and it is presumed to be a typographical error for Dacomitinib, a known second-generation tyrosine kinase inhibitor.

Executive Summary

Dacomitinib (PF-00299804) is a second-generation, irreversible pan-HER family tyrosine kinase inhibitor (TKI).[1][2][3] Early research has demonstrated its potent activity against epidermal growth factor receptor (EGFR), HER2, and HER4, including clinically relevant activating mutations (exon 19 deletions, L858R) and, preclinically, the T790M resistance mutation.[1][2][4] Dacomitinib distinguishes itself from first-generation TKIs through its covalent, irreversible binding to the kinase domain, leading to sustained inhibition of downstream signaling pathways crucial for tumor cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[5] Preclinical studies in cell lines and xenograft models have established its superior potency over first-generation inhibitors in certain contexts.[1][4] Early phase clinical trials established a manageable safety profile and determined the recommended Phase 2 dose, while the pivotal Phase 3 ARCHER 1050 trial confirmed its clinical superiority in progression-free and overall survival compared to gefitinib in the first-line treatment of patients with EGFR-mutated non-small cell lung cancer (NSCLC).[6][7] This document provides a comprehensive overview of these foundational preclinical and clinical findings.

Mechanism of Action and Signaling Pathway

Dacomitinib is a selective and irreversible inhibitor of the human epidermal growth factor receptor (HER) family of kinases, which includes EGFR (HER1), HER2, and HER4.[1][3] In many cancers, the aberrant activation of these receptors, often through mutation or overexpression, leads to uncontrolled cell division.[5]

Dacomitinib exerts its therapeutic effect by covalently binding to the ATP-binding site within the tyrosine kinase domain of these receptors.[2][5] Unlike reversible inhibitors that compete with ATP, dacomitinib forms a permanent bond with a specific cysteine residue (Cys773 in EGFR), leading to sustained, irreversible inactivation of the receptor's kinase activity.[2] This blockade prevents receptor autophosphorylation and the subsequent activation of critical downstream signaling cascades that regulate cell proliferation, differentiation, and survival, most notably the PI3K-AKT and RAS-RAF-MEK-ERK pathways.[5]

Quantitative Preclinical and Clinical Data

Early research quantified Dacomitinib's potency, pharmacokinetic profile, and clinical efficacy.

In Vitro Potency

Cell-free and cell-based assays were used to determine the inhibitory concentration (IC50) of Dacomitinib against various HER family kinases and cancer cell lines.

| Target | Assay Type | IC50 Value | Reference |

| EGFR (HER1) | Cell-free | 6.0 nM | [8] |

| ERBB2 (HER2) | Cell-free | 45.7 nM | [8] |

| ERBB4 (HER4) | Cell-free | 73.7 nM | [8] |

| L858R/T790M Mutant | Cell Line Assay | ~280 nM | [9] |

| Exon 19/L858R Mutant | Cell Line Assay | ~4-12x lower than Gefitinib | [1] |

Clinical Pharmacokinetics (Phase 1)

Pharmacokinetic parameters were established in early phase trials, typically with a 45 mg once-daily dose.

| Parameter | Value | Reference(s) |

| Peak Plasma Concentration (Cmax) | 104 - 108 ng/mL | [9][10] |

| Time to Peak (Tmax) | ~6 hours (range 2-24) | [9][10] |

| AUC (0-24h) | 2213 ng·hr/mL | [9][10] |

| Mean Half-life (t1/2) | ~70 hours (range 59-85) | [1][10] |

| Absolute Bioavailability | 80% | [3][9] |

| Volume of Distribution (Vd) | 1889 - 2415 L | [9][10] |

| Plasma Protein Binding | 98% | [9] |

Clinical Efficacy (ARCHER 1050, Phase 3)

The ARCHER 1050 trial compared Dacomitinib to Gefitinib as a first-line treatment for patients with advanced EGFR-mutated NSCLC.

| Endpoint | Dacomitinib Arm | Gefitinib Arm | Hazard Ratio (95% CI) | p-value | Reference(s) |

| Median Progression-Free Survival (PFS) | 14.7 months | 9.2 months | 0.59 (0.47-0.74) | <0.0001 | [11] |

| Objective Response Rate (ORR) | 75% | 72% | N/A | 0.39 | [12] |

Common Adverse Events (ARCHER 1050)

The most frequently reported treatment-related adverse events (AEs) were primarily dermatologic and gastrointestinal.

| Adverse Event | Any Grade (%) | Grade 3 (%) | Reference(s) |

| Dermatitis Acneiform | - | 13.7 - 14 | [11][12] |

| Diarrhea | - | 8.0 - 8.4 | [11][12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the early evaluation of Dacomitinib.

In Vitro Kinase Inhibition Assay (ELISA-based)

This protocol outlines a method to determine the IC50 of Dacomitinib against specific receptor tyrosine kinases.

-

Plate Coating: 96-well plates are coated with a poly-Glu-Tyr substrate (0.25 mg/mL).

-

Kinase Reaction: A reaction mixture is prepared containing HEPES buffer, NaCl, MgCl2, sodium orthovanadate, DTT, ATP (20 µM), the purified target kinase (e.g., GST-ErbB, 1-5 nM), and varying concentrations of Dacomitinib or vehicle control (DMSO).

-

Incubation: The reaction mixture is added to the coated plates and incubated for approximately 6 minutes at room temperature with shaking to allow for phosphorylation of the substrate.

-

Washing: The reaction is stopped by removing the mixture, and plates are washed with a buffer containing Tween 20.

-

Detection: An anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP) is added and incubated for 25 minutes.

-

Substrate Addition: After another wash step, an HRP substrate (e.g., TMB) is added, and the colorimetric reaction proceeds for 10-20 minutes.

-

Quantification: The reaction is stopped with an acid solution, and the absorbance is measured at 450 nm.

-

Analysis: IC50 values are calculated from the dose-response curves using the median effect method.[8]

Cell Viability Assay (MTS-based)

This protocol assesses the effect of Dacomitinib on the proliferation of cancer cell lines.

-

Cell Seeding: Cancer cells are seeded into 96- or 384-well plates at an empirically determined density (e.g., 1x10³ cells/well) and allowed to adhere for 4-24 hours.[8][13]

-

Drug Treatment: Cells are treated with a serial dilution of Dacomitinib (e.g., 1.3 nM to 25 µM) or vehicle control (DMSO, max concentration 0.25%).[13]

-

Incubation: The plates are incubated for a set period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).[8][13]

-

Reagent Addition: An MTS (or similar, e.g., CellTiter-Glo) reagent is added to each well.[8][13] This reagent is converted by viable, metabolically active cells into a colored formazan product or generates a luminescent signal proportional to ATP levels.

-

Final Incubation & Reading: Plates are incubated for 1-4 hours to allow for the conversion. The absorbance (for MTS) or luminescence (for CellTiter-Glo) is then read using a plate reader.

-

Data Analysis: The signal is normalized to the vehicle control to determine the percentage of growth inhibition. Dose-response curves are generated to calculate IC50 values.[8]

In Vivo Tumor Xenograft Study

This protocol describes how the antitumor activity of Dacomitinib is evaluated in an animal model.

-

Cell Implantation: Human tumor cells (e.g., NSCLC cell lines) are subcutaneously implanted into immunocompromised mice.[3][14]

-

Tumor Growth: Tumors are allowed to grow to a palpable, measurable size.

-

Randomization: Mice are randomized into treatment groups (e.g., vehicle control, Dacomitinib at various doses).

-

Drug Administration: Dacomitinib is administered orally, once daily, prepared in an appropriate vehicle.[10][14]

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

Endpoint: The study continues until tumors in the control group reach a predetermined size or for a specified duration.

-

Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the vehicle control group. Pharmacodynamic assessments (e.g., measuring phospho-EGFR in tumor tissue) may also be performed.[3][15]

ARCHER 1050 Phase 3 Clinical Trial Protocol

This protocol outlines the design of the pivotal study that established Dacomitinib's first-line efficacy.

-

Study Design: A randomized, multicenter, open-label, Phase 3 trial.[6][7][16]

-

Patient Population: Treatment-naïve patients with locally advanced or metastatic NSCLC harboring an EGFR-activating mutation (exon 19 deletion or L858R). Patients had an ECOG performance status of 0 or 1 and no brain metastases.[6][11]

-

Randomization: 452 patients were randomized 1:1 to receive either Dacomitinib or Gefitinib.[7][16] Randomization was stratified by race and EGFR mutation type.[6][7]

-

Treatment Arms:

-

Primary Endpoint: Progression-free survival (PFS) as assessed by a masked independent central review.[6][7]

-

Secondary Endpoints: Overall survival (OS), objective response rate (ORR), duration of response (DOR), safety, and patient-reported outcomes.[6]

-

Assessments: Tumor assessments were performed at baseline and at regular intervals. Safety was monitored throughout the study.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Dacomitinib, an emerging HER-targeted therapy for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. What is the mechanism of Dacomitinib? [synapse.patsnap.com]

- 6. ascopubs.org [ascopubs.org]

- 7. Dacomitinib versus gefitinib as first-line treatment for patients with EGFR-mutation-positive non-small-cell lung cancer (ARCHER 1050): a randomised, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. reference.medscape.com [reference.medscape.com]

- 11. onclive.com [onclive.com]

- 12. Dacomitinib Versus Gefitinib For The First-Line Treatment of Advanced EGFR Mutation Positive Non-Small Cell Lung Cancer (ARCHER 1050): A Randomized, Open-Label Phase III Trial - ASCO [asco.org]

- 13. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phase I and pharmacokinetic study of dacomitinib (PF-00299804), an oral irreversible, small molecule inhibitor of human epidermal growth factor receptor-1, -2, and -4 tyrosine kinases, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pre-Clinical Characterization of Dacomitinib (PF-00299804), an Irreversible Pan-ErbB Inhibitor, Combined with Ionizing Radiation for Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

Dalmelitinib: A Technical Guide to its Potential in Targeted Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dalmelitinib is an orally active, selective, and ATP-competitive small molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] Emerging preclinical data indicate its potential as a targeted therapeutic agent for cancers characterized by c-Met oncogene amplification, such as non-small cell lung cancer (NSCLC) and gastric cancer.[1][4] This document provides a comprehensive overview of the available technical data on this compound, including its mechanism of action, preclinical efficacy, and the signaling pathways it targets. Detailed experimental methodologies derived from available data are presented to aid in the design and interpretation of future research.

Mechanism of Action

This compound exerts its anti-tumor activity by specifically targeting the c-Met receptor, also known as the hepatocyte growth factor receptor (HGFR).[5] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and angiogenesis.[5][6] In many cancers, dysregulation of this pathway, through mechanisms such as gene amplification or mutation, leads to uncontrolled tumor growth and metastasis.[5][7]

This compound binds to the ATP-binding site within the kinase domain of the c-Met receptor, preventing its autophosphorylation and subsequent activation.[1][3] This blockade of c-Met signaling leads to the inhibition of downstream effector pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways.[1][5] By inhibiting these key oncogenic signaling cascades, this compound can effectively suppress the proliferation of cancer cells that are dependent on c-Met signaling.[1]

Preclinical Efficacy

In Vitro Studies

This compound has demonstrated potent and selective inhibitory activity against c-Met kinase and the proliferation of cancer cell lines with c-Met amplification.

Table 1: In Vitro Kinase and Cell Proliferation Inhibition by this compound

| Assay Type | Target/Cell Line | IC50 (nM) |

| Kinase Inhibition | c-Met | 2.9[1] |

| c-Met | 0.7[4] | |

| Cell Proliferation | SNU-5 (Gastric Cancer) | 2.0[1][4] |

| MKN-45 (Gastric Cancer) | 6[1] | |

| MHCC97-H (Hepatocellular Carcinoma) | 6[1] | |

| MHCC97-L (Hepatocellular Carcinoma) | 7[1] | |

| NCI-H1993 (NSCLC) | 14[1] | |

| HCCLM3 (Hepatocellular Carcinoma) | 33[1] | |

| Huh-7, NCI-N87, NCI-1975, A549 (No c-Met amplification) | >1000[1] |

In Vivo Studies

In a xenograft model using MKN-45 gastric cancer cells, oral administration of this compound resulted in a dose-dependent inhibition of tumor growth.

Table 2: In Vivo Tumor Growth Inhibition by this compound in MKN-45 Xenograft Model

| Dosage (mg/kg) | Tumor Growth Inhibition Rate (%) |

| 10 | 29.5[1] |

| 30 | 34.2[1] |

| 60 | 61.4[1] |

Pharmacokinetic studies in BALB/c nude mice indicated that a single 5 mg/kg oral dose of this compound resulted in a high plasma concentration, a long half-life, and low clearance rates.[1] Long-term and acute toxicity studies in mice established a No Observed Adverse Effect Level (NOAEL) of 225 mg/kg/day and 600 mg/kg/day, respectively.[1]

Signaling Pathways and Experimental Workflows

This compound's Impact on the c-Met Signaling Pathway

The following diagram illustrates the c-Met signaling pathway and the point of inhibition by this compound.

Caption: this compound inhibits the c-Met signaling pathway.

Experimental Workflow for In Vitro Evaluation

The following diagram outlines a typical workflow for the in vitro assessment of this compound's efficacy.

Caption: Workflow for in vitro evaluation of this compound.

Experimental Protocols

While detailed, step-by-step protocols for experiments specifically utilizing this compound are not extensively published, the following methodologies are based on the available data and standard laboratory practices for the evaluation of tyrosine kinase inhibitors.

Cell Proliferation Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.

-

Cell Lines:

-

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0 to 1 µM) for 72 hours.[1]

-

Assess cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

-

Measure the absorbance or luminescence according to the assay manufacturer's instructions.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by fitting the data to a dose-response curve.

-

Western Blot Analysis of c-Met Pathway Inhibition

-

Objective: To assess the effect of this compound on the phosphorylation of c-Met and its downstream targets, AKT and ERK.

-

Cell Line: HCCLM3 or other c-Met amplified cell lines.[1]

-

Procedure:

-

Culture cells to approximately 70-80% confluency.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM) for 6 to 24 hours.[1]

-

Lyse the cells and quantify the protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-c-Met, total c-Met, phospho-AKT, total AKT, phospho-ERK, and total ERK. A loading control such as GAPDH or β-actin should also be used.

-

Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities to determine the relative levels of protein phosphorylation.

-

In Vivo Tumor Xenograft Study

-

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.

-

Animal Model: Nude mice (e.g., BALB/c) bearing MKN-45 tumor xenografts.[1]

-

Procedure:

-

Subcutaneously implant MKN-45 cells into the flank of each mouse.

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer this compound orally (intragastric administration) at various doses (e.g., 10, 30, 60 mg/kg) daily.[1] The control group receives the vehicle.

-

Measure tumor volume and body weight regularly throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

-

Calculate the tumor growth inhibition rate for each treatment group compared to the control group.

-

Conclusion and Future Directions

This compound has demonstrated significant potential as a selective c-Met inhibitor in preclinical models. Its ability to potently inhibit the proliferation of c-Met amplified cancer cells and suppress tumor growth in vivo warrants further investigation. Future studies should focus on elucidating the full spectrum of its kinase selectivity, understanding potential mechanisms of resistance, and evaluating its efficacy in a broader range of cancer models. The initiation of clinical trials will be a critical next step in determining the therapeutic utility of this compound in patients with c-Met driven malignancies. The lack of publicly available clinical trial data at present highlights the early stage of this compound's development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. c-Met (HGFR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 3. apexbt.com [apexbt.com]

- 4. This compound | c-Met inhibitor | Probechem Biochemicals [probechem.com]

- 5. c-MET [stage.abbviescience.com]

- 6. onclive.com [onclive.com]

- 7. aacrjournals.org [aacrjournals.org]

Methodological & Application

Dalmelitinib In Vitro Cell-Based Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalmelitinib is a potent and selective, orally active inhibitor of the c-Met kinase.[1] The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and motility. Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of various human cancers, including non-small cell lung cancer (NSCLC). This compound binds to the ATP-binding site of c-Met, inhibiting its kinase activity and subsequently modulating downstream signaling pathways, such as the PI3K/AKT and RAS/MEK/ERK pathways. This document provides detailed protocols for key in vitro cell-based assays to characterize the activity of this compound.

Data Summary

The following tables summarize the quantitative data for this compound's in vitro activity.

Table 1: Kinase Inhibitory Activity

| Target | IC50 (nM) |

| c-Met Kinase | 2.9[1] |

Table 2: Anti-proliferative Activity in c-Met Amplified Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| SNU-5 | Gastric Carcinoma | 6 |

| HCCLM3 | Hepatocellular Carcinoma | Not Specified |

| MHCC97-H | Hepatocellular Carcinoma | Not Specified |

| MHCC97-L | Hepatocellular Carcinoma | Not Specified |

| MKN-45 | Gastric Carcinoma | Not Specified |

| NCI-H1993 | Non-Small Cell Lung Cancer | 33 |

Note: Specific IC50 values for all cell lines were not available in the searched literature. The available data indicates a range of 6 nM to 33 nM in c-Met amplified lines.[1]

Signaling Pathway

This compound inhibits the c-Met receptor tyrosine kinase, which in turn affects downstream signaling pathways critical for cancer cell survival and proliferation.

Experimental Protocols

Cell Proliferation Assay (MTS-Based)

This assay determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Workflow:

Materials:

-

Cancer cell lines (e.g., SNU-5, NCI-H1993)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well clear-bottom tissue culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium. A typical concentration range would be 0.1 nM to 1 µM.[1]

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate for 72 hours at 37°C.[1]

-

-

MTS Assay:

-

Data Acquisition:

-

Measure the absorbance at 490 nm using a microplate reader.[3]

-

-

Data Analysis:

-

Subtract the background absorbance (medium only).

-

Normalize the data to the vehicle control.

-

Plot the dose-response curve and calculate the IC50 value using a suitable software (e.g., GraphPad Prism).

-

c-Met Kinase Activity Assay (Luminescence-Based)

This in vitro assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant c-Met kinase.

Workflow:

Materials:

-

Recombinant human c-Met enzyme

-

Kinase substrate (e.g., Poly (Glu, Tyr) 4:1)[4]

-

ATP

-

Kinase assay buffer[4]

-

This compound stock solution (in DMSO)

-

96-well white plates[4]

-

Kinase-Glo® MAX Luminescent Kinase Assay kit (Promega)[4]

-

Luminometer

Protocol:

-

Reaction Setup:

-

Prepare a master mix containing kinase assay buffer, ATP, and the c-Met substrate.[4]

-

Add the master mix to the wells of a 96-well white plate.

-

-

Inhibitor Addition:

-

Add serial dilutions of this compound to the wells. Include a no-inhibitor control and a no-enzyme "blank" control.

-

-

Kinase Reaction:

-

Initiate the reaction by adding the recombinant c-Met enzyme to each well (except the blank).[4]

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

-

Signal Detection:

-

Equilibrate the plate to room temperature.

-

Add an equal volume of Kinase-Glo® MAX reagent to each well.[4]

-

Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

-

-

Data Acquisition:

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the blank values from all other readings.

-

Normalize the data to the no-inhibitor control.

-

Plot the dose-response curve and calculate the IC50 value.

-

Western Blot Analysis of Downstream Signaling

This assay is used to determine the effect of this compound on the phosphorylation status of key proteins in the c-Met signaling pathway, such as AKT and ERK.

Workflow:

Materials:

-

Cancer cell lines (e.g., HCCLM3)[1]

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-c-Met, anti-c-Met, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM) for different time points (e.g., 6, 24 hours).[1]

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.[5]

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.[6]

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Add chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH or total protein levels).

-

Conclusion

These protocols provide a framework for the in vitro evaluation of this compound. The cell proliferation assay assesses the compound's cytostatic or cytotoxic effects, the kinase assay confirms its direct inhibitory activity against c-Met, and Western blotting elucidates its impact on downstream signaling pathways. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data for the characterization of this compound and other kinase inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinase inhibitors of HER2/AKT pathway induce ERK phosphorylation via a FOXO-dependent feedback loop - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Dalmelitinib in Western Blotting

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalmelitinib is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, motility, and invasion.[2] Dysregulation of the c-Met signaling cascade is implicated in the development and progression of various cancers, making it a key target for therapeutic intervention.[2][3] this compound exerts its inhibitory effect by competing with ATP for binding to the kinase domain of c-Met, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways.[1]

These application notes provide a detailed protocol for utilizing Western blotting to investigate the effects of this compound on the c-Met signaling pathway. The protocol outlines methods for sample preparation, protein analysis, and interpretation of results, enabling researchers to effectively assess the inhibitory activity of this compound in relevant cell models.

Key Experimental Targets

The primary targets for Western blot analysis when studying the effects of this compound include:

-

Phospho-c-Met (p-c-Met): To directly measure the inhibition of c-Met autophosphorylation.

-

Total c-Met: To ensure that changes in p-c-Met are not due to alterations in the total amount of the receptor protein.

-

Phospho-AKT (p-AKT): To assess the impact of c-Met inhibition on the downstream PI3K/AKT pathway.

-

Total AKT: As a loading control for p-AKT.

-

Phospho-ERK1/2 (p-ERK1/2): To evaluate the effect of c-Met inhibition on the downstream MAPK/ERK pathway.

-

Total ERK1/2: As a loading control for p-ERK1/2.

Quantitative Data Summary

The following table summarizes representative quantitative data from Western blot experiments designed to assess the efficacy of this compound in inhibiting the c-Met signaling pathway in a c-Met amplified cancer cell line (e.g., HCCLM3). Cells were treated with varying concentrations of this compound for 6-24 hours. The data is presented as the relative band intensity of the phosphorylated protein normalized to the total protein, with the untreated control set to 100%.

| This compound Concentration | p-c-Met / c-Met (Relative Intensity %) | p-AKT / AKT (Relative Intensity %) | p-ERK / ERK (Relative Intensity %) |